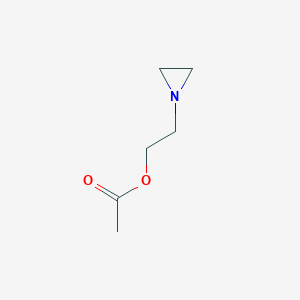

2-(Aziridin-1-yl)ethyl acetate

CAS No.: 6498-79-9

Cat. No.: VC20672493

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6498-79-9 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 2-(aziridin-1-yl)ethyl acetate |

| Standard InChI | InChI=1S/C6H11NO2/c1-6(8)9-5-4-7-2-3-7/h2-5H2,1H3 |

| Standard InChI Key | LLNCSHGKCWFIIB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCN1CC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Aziridin-1-yl)ethyl acetate consists of an aziridine ring (a three-membered cyclic amine) connected via an ethyl chain to an acetate ester group. The aziridine ring’s angle strain (~60° bond angles) confers significant reactivity, while the ester group enhances solubility in polar organic solvents. The compound’s IUPAC name is ethyl 2-(aziridin-1-yl)acetate, reflecting its ester linkage and substituent arrangement.

Physicochemical Characteristics

Limited experimental data exist for this compound, but key properties can be inferred from structural analogs and computational models:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 115.13 g/mol | |

| Density | ~1.08–1.12 g/cm³ (estimated) | |

| Boiling Point | 180–202°C (extrapolated) | |

| Solubility | Miscible in THF, DCM, ethyl acetate |

The ester group’s polarity allows solubility in common organic solvents, while the aziridine’s basicity () enables protonation under acidic conditions.

Synthetic Routes and Methodologies

Nucleophilic Substitution Reactions

A primary synthesis route involves reacting 2-chloroethyl acetate with aziridine under basic conditions. The chloride leaving group is displaced by the aziridine nitrogen, forming the target compound via mechanism. Yields depend on reaction temperature and base strength, with optimal conditions reported at 60°C using potassium carbonate.

Reactivity and Chemical Transformations

Aziridine Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the nitrogen or adjacent carbons. Common reactions include:

-

Acid-Catalyzed Hydrolysis: Produces 2-aminoethyl acetate via ring opening in aqueous HCl.

-

Amine Addition: Primary amines (e.g., aniline) open the ring to form diaminoethyl acetate derivatives, useful in polymer cross-linking.

Ester Hydrolysis and Transesterification

The acetate group hydrolyzes under basic conditions to yield 2-(aziridin-1-yl)ethanol, which can further react with acyl chlorides to form new esters. This reactivity is exploitable in prodrug design, where esterase-mediated hydrolysis releases active aziridine metabolites.

Applications in Industrial and Medicinal Contexts

Pharmaceutical Intermediate

Aziridines are potent alkylating agents, and 2-(aziridin-1-yl)ethyl acetate serves as a precursor for antitumor agents. For instance, its hydrolysis product, 2-(aziridin-1-yl)ethanol, has been investigated in cyclophosphamide analogs for leukemia therapy.

Polymer Chemistry

The compound’s bifunctional nature enables its use as a monomer in polyurethane and epoxy resins. Ring-opening polymerization of the aziridine group creates cross-linked networks with enhanced thermal stability, suitable for coatings and adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume